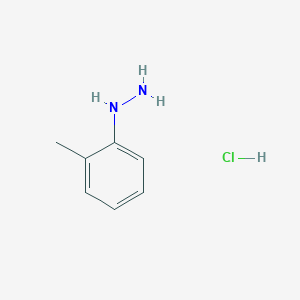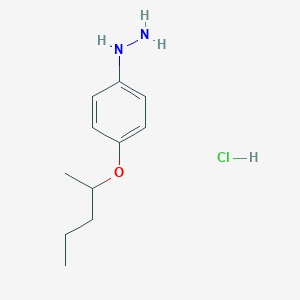
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is commonly used in scientific research for its unique properties and applications.
作用机制
The mechanism of action of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves its ability to act as a reducing agent. It can donate electrons to other molecules, which can result in the formation of new compounds. This property makes it useful in various chemical reactions.
生化和生理效应
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells, including inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One advantage of using hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in lab experiments is its ability to act as a reducing agent. This property can be useful in the synthesis of new compounds. However, its toxic effects on cells can also be a limitation, as it may interfere with the results of certain experiments.
未来方向
There are several future directions for the use of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in scientific research. One potential direction is the development of new materials, such as polymers and dyes, using this compound. Additionally, further studies could be conducted to explore its potential as a reducing agent in various chemical reactions. Finally, more research is needed to fully understand its biochemical and physiological effects.
In conclusion, hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with various scientific research applications. Its ability to act as a reducing agent makes it useful in the synthesis of new compounds, but its toxic effects on cells can also be a limitation. Further research is needed to fully understand its properties and potential applications.
合成方法
The synthesis method of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves the reaction of 4-(1-methylbutoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.
科学研究应用
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has various scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the development of new materials, such as polymers and dyes. Additionally, it is used as a reducing agent in various chemical reactions.
属性
CAS 编号 |
124993-63-1 |
|---|---|
产品名称 |
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride |
分子式 |
C11H19ClN2O |
分子量 |
230.73 g/mol |
IUPAC 名称 |
(4-pentan-2-yloxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-9(2)14-11-7-5-10(13-12)6-8-11;/h5-9,13H,3-4,12H2,1-2H3;1H |
InChI 键 |
GBIPHMZRHZBLRJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
规范 SMILES |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
其他 CAS 编号 |
124993-63-1 |
同义词 |
(4-(1-METHYLBUTOXY)PHENYL)HYDRAZINEMONOHYDROCHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



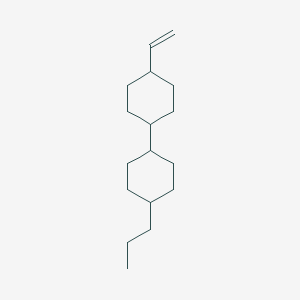

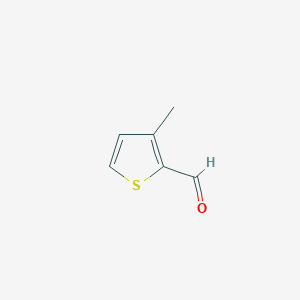
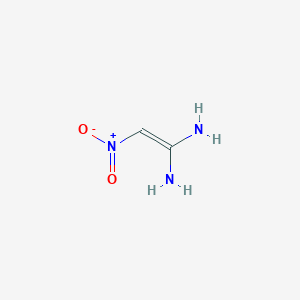
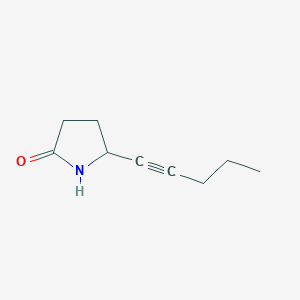
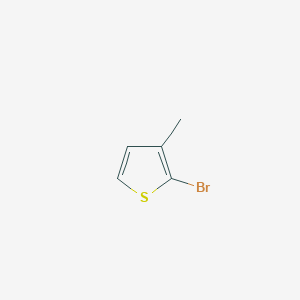
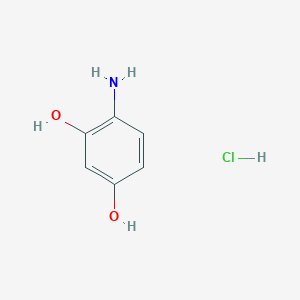
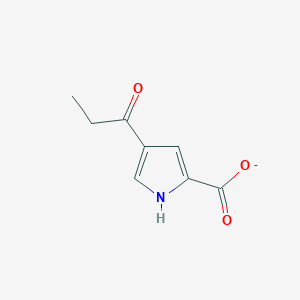
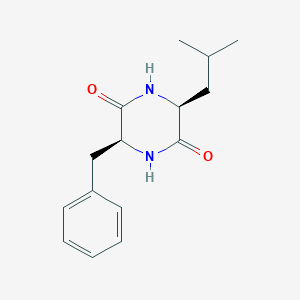
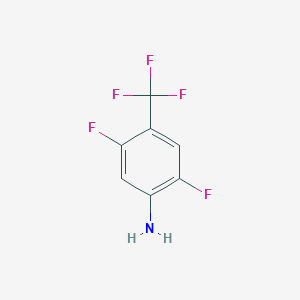
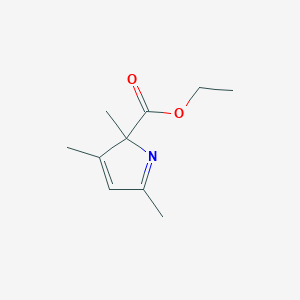
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
